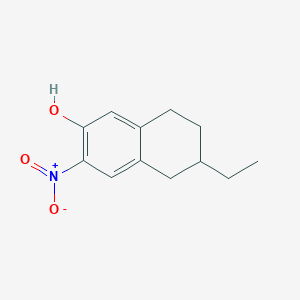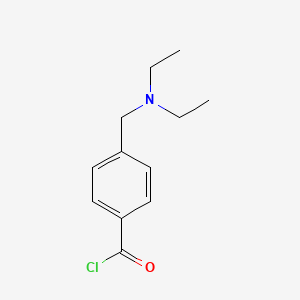![molecular formula C17H16O5 B8320750 [(4-{[2-(Methoxycarbonyl)benzyl]oxy}phenyl)]acetic acid](/img/structure/B8320750.png)
[(4-{[2-(Methoxycarbonyl)benzyl]oxy}phenyl)]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(4-{[2-(Methoxycarbonyl)benzyl]oxy}phenyl)]acetic acid is an organic compound that features a phenylacetic acid core with a methoxycarbonylbenzyl ether substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-{[2-(Methoxycarbonyl)benzyl]oxy}phenyl)]acetic acid typically involves the following steps:
Formation of the Benzyl Ether: The initial step involves the reaction of 4-hydroxyphenylacetic acid with 2-(methoxycarbonyl)benzyl chloride in the presence of a base such as potassium carbonate. This reaction forms the benzyl ether linkage.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the free acid form of the compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [(4-{[2-(Methoxycarbonyl)benzyl]oxy}phenyl)]acetic acid can undergo oxidation reactions, particularly at the benzylic position.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Products may include benzoic acid derivatives.
Reduction: The primary product is the corresponding alcohol.
Substitution: Products include nitro or halogenated derivatives of the original compound.
Scientific Research Applications
[(4-{[2-(Methoxycarbonyl)benzyl]oxy}phenyl)]acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(4-{[2-(Methoxycarbonyl)benzyl]oxy}phenyl)]acetic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting or activating specific enzymes or receptors. The methoxycarbonylbenzyl ether group can interact with biological targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
Phenylacetic Acid: Lacks the methoxycarbonylbenzyl ether group, making it less complex.
Benzyl Acetate: Contains a benzyl ester group but lacks the phenylacetic acid core.
Methoxycarbonylbenzyl Alcohol: Contains the methoxycarbonylbenzyl group but lacks the phenylacetic acid core.
Uniqueness
[(4-{[2-(Methoxycarbonyl)benzyl]oxy}phenyl)]acetic acid is unique due to the presence of both the phenylacetic acid core and the methoxycarbonylbenzyl ether group
Properties
Molecular Formula |
C17H16O5 |
|---|---|
Molecular Weight |
300.30 g/mol |
IUPAC Name |
2-[4-[(2-methoxycarbonylphenyl)methoxy]phenyl]acetic acid |
InChI |
InChI=1S/C17H16O5/c1-21-17(20)15-5-3-2-4-13(15)11-22-14-8-6-12(7-9-14)10-16(18)19/h2-9H,10-11H2,1H3,(H,18,19) |
InChI Key |
UBFBCWXZPLMOHR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1COC2=CC=C(C=C2)CC(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2-(2-Butyl-3-oxo-2H-benzo[b][1,4]thiazin-4(3H)-yl)acetic Acid](/img/structure/B8320784.png)

